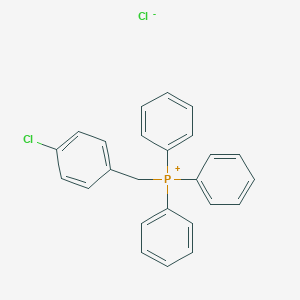

(4-Chlorobenzyl)triphenylphosphonium chloride

描述

属性

IUPAC Name |

(4-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHOAHBOOHXRDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934650 | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-39-8 | |

| Record name | Phosphonium, [(4-chlorophenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorobenzyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-chlorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of high-pressure reactors and continuous flow systems .

化学反应分析

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)triphenylphosphonium chloride (C25H21Cl2P, MW: 423.32 g/mol) is synthesized via nucleophilic substitution between triphenylphosphine (PPh3) and 4-chlorobenzyl chloride in organic solvents such as dichloromethane or toluene under reflux conditions. The reaction proceeds via an SN2 mechanism, forming a quaternary phosphonium salt with high purity (>98%) after recrystallization .

Key Reaction Steps

- Dissolve 4-chlorobenzyl chloride in anhydrous dichloromethane.

- Add triphenylphosphine dropwise under nitrogen atmosphere.

- Reflux for 12–24 hours.

- Filter and recrystallize the product from ethanol.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic displacement reactions due to the electrophilic benzyl group. For example:

- With Sodium Azide (NaN3) : Forms 4-chlorobenzyl azide, a precursor for click chemistry .

- With Thiols : Generates sulfides (e.g., bis(4-chlorobenzyl) sulfide) in biphasic systems using phase-transfer catalysts (e.g., ethyltriphenylphosphonium bromide) .

Reaction Conditions

- Temperature : 60–80°C

- Catalyst Loading : 5 mol%

- Conversion : >87% (4-chlorobenzyl chloride)

- Selectivity : 89% for bis(4-chlorobenzyl) sulfide .

Biological Interactions and Redox Activity

This compound exhibits mitochondrial-targeting behavior due to its lipophilic triphenylphosphonium (TPP) cation. Studies demonstrate:

- Anticancer Activity : Induces mitochondrial dysfunction and ROS production in cancer cells (e.g., HCT-116 colon cancer, IC50 <10 μM) .

- Mechanism : Disrupts oxidative phosphorylation by uncoupling electron transport chain complexes .

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (colon) | 9.2 | Mitochondrial membrane depolarization |

| A375 (melanoma) | 8.7 | Apoptosis via caspase-3 activation |

| PC-3 (prostate) | 10.1 | Inhibition of ATP synthesis |

Comparison with Analogous Compounds

The 4-chloro substituent enhances electrophilicity and bioactivity compared to non-halogenated analogs:

Table 3: Reactivity and Bioactivity Comparison

| Compound | Relative Reactivity (Wittig) | Anticancer IC50 (μM) |

|---|---|---|

| Benzyltriphenylphosphonium chloride | 1.0 (baseline) | >50 |

| This compound | 2.3 | 9.2 |

| (4-Methoxybenzyl)triphenylphosphonium chloride | 1.8 | 12.4 |

科学研究应用

(4-Chlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:

作用机制

The mechanism of action of (4-Chlorobenzyl)triphenylphosphonium chloride involves its role as a phosphonium salt. It acts as a source of the (4-chlorobenzyl)triphenylphosphonium cation, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Structural and Physicochemical Properties

Key analogues include derivatives with varying substituents on the benzyl group. A comparative analysis is presented below:

Notes:

- Electron Effects : The 4-chloro derivative exhibits stronger electron-withdrawing effects compared to 4-fluoro or 4-methoxy groups, influencing its reactivity in nucleophilic substitutions .

- Thermal Stability : Higher halogen substitution (e.g., 2,4-dichloro) correlates with increased melting points due to enhanced intermolecular interactions .

Crystallographic and Conformational Analysis

- This compound : The 4-chlorobenzyl group adopts a near-orthogonal orientation relative to the triphenylphosphonium core (C-Cl bond angle: ~109.5°). This geometry minimizes steric hindrance and optimizes charge distribution .

- (4-Methylbenzyl)triphenylphosphonium chloride : X-ray studies reveal a dihydrate structure with hydrogen bonding between chloride and water molecules, stabilizing the lattice .

- 4-Chlorobenzyl chloride precursor : The parent compound’s crystal structure shows planar chlorophenyl rings and CH2Cl bonds perpendicular to the ring, consistent with derivatives .

生物活性

(4-Chlorobenzyl)triphenylphosphonium chloride (CAS No. 1530-39-8) is a phosphonium salt known for its diverse biological activities and applications in medicinal chemistry. This compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and as a selective inhibitor of various biological pathways.

- Molecular Formula : CHClP

- Molecular Weight : 423.32 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

This compound functions primarily as a mitochondrial-targeting agent. It is known to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. This property makes it a candidate for further development as an anticancer agent.

2. Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells at low concentrations, demonstrating its potential as a therapeutic agent against hematological malignancies.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Acute Leukemia | 0.6 | Apoptosis induction |

| Breast Cancer | 44 | ROS production leading to cell death |

| Glioma | 20 | Inhibition of cell proliferation |

3. Inhibition of Drug Transporters

This compound has been identified as a substrate for P-glycoprotein (P-gp), which is involved in drug resistance mechanisms in cancer therapy. Its role as a P-gp substrate suggests that it may influence the pharmacokinetics of co-administered drugs.

Pharmacokinetic Properties

- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system activity.

- Cytochrome P450 Inhibition : It inhibits CYP1A2 but does not significantly affect CYP2C19, CYP2C9, CYP2D6, or CYP3A4, which is critical for understanding drug-drug interactions.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human breast cancer cell lines, this compound was shown to effectively reduce cell viability through ROS-mediated pathways. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapy.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate neuronal cell death by modulating mitochondrial function and reducing oxidative stress markers.

Safety Profile

Despite its promising biological activities, this compound poses certain safety concerns:

- Irritation Potential : Causes irritation to eyes and skin upon contact.

- Toxicological Data : The full toxicological profile has not been extensively characterized; however, it is classified as potentially hazardous due to its irritant properties.

常见问题

Q. What are the standard synthetic routes for preparing (4-chlorobenzyl)triphenylphosphonium chloride, and what factors influence yield?

The compound is typically synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and triphenylphosphine (PPh₃). A common method involves refluxing equimolar amounts of 4-chlorobenzyl chloride and PPh₃ in a polar aprotic solvent (e.g., acetonitrile) or ethanol under anhydrous conditions. Catalytic bases like potassium carbonate (K₂CO₃) may accelerate the reaction by deprotonating intermediates . Yield optimization requires strict control of stoichiometry (1:1 molar ratio), reaction time (6–12 hours), and exclusion of moisture, as water can hydrolyze the benzyl chloride precursor. Impurities from incomplete reactions are often removed via recrystallization from ethanol or acetone .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms the presence of the 4-chlorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm and benzylic CH₂ at δ ~4.8 ppm) and triphenylphosphonium moiety.

- IR Spectroscopy : Identifies P–C stretching vibrations (~1,100 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves the crystal structure, revealing ionic packing, chloride counterion positioning, and bond angles critical for understanding reactivity. For example, SCXRD data show distorted tetrahedral geometry around phosphorus, with average P–C bond lengths of 1.80–1.82 Å .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Wittig olefination?

The compound acts as a precursor for ylide generation. Deprotonation with strong bases (e.g., NaOEt) forms a resonance-stabilized ylide, where the electron-withdrawing 4-chloro substituent enhances the electrophilicity of the benzylic carbon. This facilitates nucleophilic attack on carbonyl groups, forming alkenes. The reaction’s stereoselectivity (E/Z ratio) depends on ylide stability and solvent polarity. Polar aprotic solvents like DMF stabilize the ylide, favoring trans-addition .

Q. What are the challenges in resolving crystallographic disorder in salts of this compound, and how are they addressed?

In ionic crystals, chloride counterions and solvent molecules (e.g., water in hydrates) often exhibit positional disorder. For example, in the tetrachloridozincate(II) trihydrate structure, partial occupancy of water molecules and chloride ions complicates refinement. Strategies include:

- Using high-resolution data (≤0.8 Å) to model split positions.

- Applying restraints (e.g., DFIX, SIMU) during refinement to maintain chemically reasonable geometries.

- Validating thermal displacement parameters (Ueq) to distinguish static disorder from dynamic motion .

Q. How do competing side reactions (e.g., hydrolysis or elimination) impact the synthesis of this compound?

- Hydrolysis : Moisture converts 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol, reducing yield. Anhydrous conditions and molecular sieves mitigate this.

- Elimination : Elevated temperatures or prolonged reflux can lead to β-elimination, forming 4-chlorostyrene. Kinetic control (shorter reaction times) and moderate temperatures (70–80°C) suppress this pathway .

Methodological Challenges and Data Contradictions

Q. Discrepancies in reported melting points for this compound: How can researchers reconcile these variations?

Literature values range from 258–260°C (pure compound) to lower ranges (240–250°C) for impure samples. Factors include:

- Purity : Recrystallization solvents (ethanol vs. acetone) affect residual solvent content.

- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters thermal behavior.

- Measurement techniques : Differential scanning calorimetry (DSC) provides more accurate data than traditional capillary methods .

Q. Why do some protocols report incomplete ylide formation with this compound in Wittig reactions?

Contradictory results often stem from:

- Base strength : Weak bases (e.g., K₂CO₃) may fail to fully deprotonate the phosphonium salt. Stronger bases (e.g., LDA) are more effective but require strict temperature control (–78°C).

- Steric effects : Bulky carbonyl substrates hinder ylide approach, reducing coupling efficiency. Pre-forming the ylide in situ before adding the carbonyl compound improves yields .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Toxicity : Triphenylphosphine is a respiratory irritant; use fume hoods and PPE.

- Hybridization : The compound is hygroscopic; store under argon or nitrogen to prevent hydrolysis.

- Waste disposal : Neutralize with dilute NaOH before disposal to degrade reactive intermediates .

Applications in Advanced Systems

Q. How is this compound utilized in ionic liquid research?

It serves as a cationic component in task-specific ionic liquids (TSILs). For example, pairing with bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) enhances electrochemical stability for applications in catalysis or electrolyte systems. The chloro substituent improves thermal stability (decomposition >300°C) .

Q. Can this compound act as a phase-transfer catalyst (PTC) in biphasic reactions?

Yes, its amphiphilic structure facilitates anion transfer across aqueous-organic interfaces. In alkylation reactions, it accelerates nucleophilic substitutions (e.g., CN⁻ substitution in benzyl chloride) by shuttling anions into the organic phase, achieving turnover numbers (TON) up to 50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。